3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Properties
CAS No. |
765276-43-5 |
|---|---|
Molecular Formula |
C16H12Cl3N3O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-12-4-1-10(2-5-12)8-21-22-15(23)9-20-16(24)11-3-6-13(18)14(19)7-11/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
YEXRHOCDVMZYMX-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline
- 4-Bromo-N-(3,4-dichlorobenzylidene)aniline
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structural features, such as the presence of both dichloro and chlorobenzylidene groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
